molecular formula C6H3ClN2O2 B3310065 2-Chloropyrimidine-4,6-dicarbaldehyde CAS No. 944901-00-2

2-Chloropyrimidine-4,6-dicarbaldehyde

Cat. No.: B3310065
CAS No.: 944901-00-2
M. Wt: 170.55 g/mol
InChI Key: SQEHJJPWFYSQCY-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,6-dicarbaldehyde is an organic compound with the molecular formula C6H3ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the second position and aldehyde groups at the fourth and sixth positions of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrimidine-4,6-dicarbaldehyde typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride and dimethylformamide. The resulting 4,6-dichloropyrimidine can then be further reacted with formylating agents to introduce the aldehyde groups at the fourth and sixth positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and formylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation Reactions: Amines or hydrazines, typically under acidic or basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Amino or thiol-substituted pyrimidines.

    Condensation Reactions: Schiff bases or hydrazones.

    Oxidation Reactions: Pyrimidine carboxylic acids.

    Reduction Reactions: Pyrimidine alcohols.

Scientific Research Applications

2-Chloropyrimidine-4,6-dicarbaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloropyrimidine-4,6-dicarbaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrimidine-4,6-dicarbaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-chloropyrimidine-4,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-6-8-4(2-10)1-5(3-11)9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEHJJPWFYSQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1C=O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278966
Record name 2-Chloro-4,6-pyrimidinedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-00-2
Record name 2-Chloro-4,6-pyrimidinedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-pyrimidinedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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